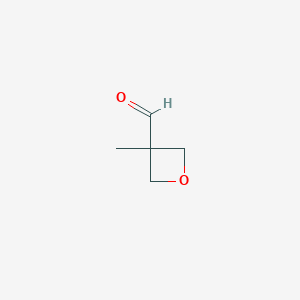

3-Methyloxetane-3-carbaldehyde

Description

Contextual Significance of Oxetane (B1205548) Motifs in Chemical Science

The oxetane ring, a four-membered cyclic ether, has garnered substantial interest in the chemical sciences, particularly in the realm of medicinal chemistry and drug discovery. synquestlabs.comresearchgate.net Historically viewed as a strained and potentially unstable ring system, recent advancements have highlighted its role as a valuable "bioisostere" for commonly employed functional groups like carbonyls and gem-dimethyl groups. smolecule.com This means that the incorporation of an oxetane can mimic the spatial arrangement and electronic properties of these groups while offering significant advantages in terms of physicochemical properties. smolecule.com

The introduction of an oxetane moiety into a drug candidate has been shown to improve aqueous solubility, metabolic stability, and permeability. sigmaaldrich.com Furthermore, the polar nature of the ether linkage within the constrained four-membered ring can reduce the lipophilicity and modulate the basicity (pKa) of nearby functional groups, which are critical parameters in optimizing the pharmacokinetic profile of a drug. sigmaaldrich.com The three-dimensional and rigid nature of the oxetane scaffold also provides a means to explore new chemical space and can lead to enhanced binding affinity and selectivity for biological targets.

The growing importance of oxetanes is evidenced by their increasing presence in preclinical and clinical drug candidates for a wide range of diseases, including cancer, viral infections, and neurodegenerative disorders. sigmaaldrich.com This has, in turn, spurred the development of novel synthetic methodologies for the construction and functionalization of the oxetane ring. cymitquimica.comsmolecule.com

Rationale for Investigating 3-Methyloxetane-3-carbaldehyde

While the broader class of oxetanes has seen a surge in interest, specific derivatives offer unique handles for chemical manipulation. This compound is one such compound that stands as a valuable building block in organic synthesis. cymitquimica.com The rationale for its investigation is rooted in the combination of the beneficial properties of the oxetane core with the versatile reactivity of the aldehyde functional group.

The aldehyde group is a cornerstone of organic synthesis, participating in a vast array of chemical transformations. These include nucleophilic additions, Wittig reactions, reductive aminations, and condensations, allowing for the construction of more complex molecular architectures. scribbr.com The presence of the aldehyde on the 3-position of the oxetane ring, geminal to a methyl group, offers a site for chemical elaboration while preserving the core oxetane structure. This specific substitution pattern is of interest as 3,3-disubstituted oxetanes are known to be synthetically accessible and can serve as effective mimics of other chemical groups.

Although detailed research focused exclusively on this compound is not extensively documented in peer-reviewed literature, its utility can be inferred from studies on analogous compounds. For instance, the synthesis of the parent compound, oxetane-3-carboxaldehyde, has been achieved through the oxidation of oxetane-3-methanol. researchgate.net This suggests a plausible synthetic route to this compound from the corresponding alcohol.

Furthermore, research on the closely related 3-methyloxetane-3-carboxylic acid has demonstrated the stability of the 3,3-disubstituted oxetane ring under various reaction conditions, including those involving radical intermediates. doi.org This stability is crucial as it indicates that the oxetane core can withstand a range of chemical transformations performed on the aldehyde functionality of this compound.

The compound serves as a key intermediate for creating a diverse library of more complex oxetane-containing molecules for screening in drug discovery and materials science. cymitquimica.com Its structure allows for the introduction of various pharmacophores or material-enhancing moieties through the aldehyde handle, all while retaining the desirable physicochemical properties imparted by the 3-methyloxetane (B1582186) core.

Below are tables detailing the basic properties of this compound and a comparison with related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 99419-31-5 | sigmaaldrich.comcalpaclab.comchemscene.com |

| Molecular Formula | C₅H₈O₂ | calpaclab.comchemscene.com |

| Molecular Weight | 100.12 g/mol | chemscene.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | ≥97% (commercially available) | calpaclab.com |

Table 2: Comparison of this compound with Related Oxetane Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | 99419-31-5 | C₅H₈O₂ | 100.12 | Aldehyde, Methyl |

| Oxetane-3-carbaldehyde (B578757) | 1305207-52-6 | C₄H₆O₂ | 86.09 | Aldehyde |

| 3-Ethyloxetane-3-carbaldehyde | 98485-37-1 | C₆H₁₀O₂ | 114.14 | Aldehyde, Ethyl |

| 3-Methyloxetane-3-carboxylic acid | 28562-68-7 | C₅H₈O₃ | 116.12 | Carboxylic Acid, Methyl |

| 3-Ethynyl-3-methyloxetane | 1290541-27-3 | C₆H₈O | 96.13 | Ethynyl, Methyl |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyloxetane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(2-6)3-7-4-5/h2H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQGFIKXKISULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596910 | |

| Record name | 3-Methyloxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99419-31-5 | |

| Record name | 3-Methyloxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyloxetane-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Methyloxetane 3 Carbaldehyde and Its Precursors

Strategies for the Construction of the Oxetane (B1205548) Ring System

The formation of the strained four-membered oxetane ring is a significant hurdle in the synthesis of these compounds. acs.org Several strategies have been developed to overcome this, primarily involving intramolecular cyclization reactions and, to a lesser extent, ring expansion techniques.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of oxetane synthesis. The most prevalent method is the Williamson etherification, which involves the base-mediated reaction of a substrate containing both a hydroxyl group and a good leaving group in a 1,3-relationship. acs.org This approach is versatile, allowing for the synthesis of a wide array of substituted oxetanes.

A common strategy for creating 3,3-disubstituted oxetanes, such as precursors to 3-methyloxetane-3-carbaldehyde, begins with appropriately substituted 1,3-diols. acs.orgresearchgate.net These diols can be synthesized from substituted dimethyl malonates. The process typically involves the installation of a protected hydroxymethyl group, followed by the reduction of both ester groups to yield the 1,3-diol. Subsequent monotosylation of one of the primary alcohols and treatment with a base induces cyclization to form the oxetane ring. acs.org Yields for this Williamson etherification step are generally moderate to good, ranging from 59% to 87%. acs.org

| Precursor Type | Key Transformation Steps | Reagents | Yield (%) |

| Substituted Dimethyl Malonates | 1. Installation of protected hydroxymethyl group2. Double ester reduction to 1,3-diol3. Monotosylation4. Base-mediated cyclization | 1. Various2. Reducing agents (e.g., LiAlH4)3. TsCl, pyridine4. Base (e.g., NaH) | 59-87 |

| 1,3-Diols | One-pot conversion to oxetane | Appel reaction reagents (for iodide formation), then base | 78-82 |

Ring Expansion Techniques

An alternative, though less common, approach to oxetane synthesis is through the ring expansion of smaller, more strained rings, such as epoxides. This method is driven by the release of ring strain. A notable example is the use of sulfur ylides, such as dimethylsulfoxonium methylide, to expand epoxides into oxetanes. illinois.eduresearchgate.net This reaction involves the nucleophilic attack of the ylide on the epoxide, followed by an intramolecular displacement to form the four-membered ring. While effective, this method can sometimes lead to the formation of byproducts and may require careful control of reaction conditions to achieve good yields and selectivity.

Functional Group Interconversions and Derivatization from Oxetane-3-one and Related Oxetane Building Blocks

Oxetane-3-one is a versatile and commercially available building block that provides a convenient entry point for the synthesis of various 3-substituted oxetanes. acs.orgnih.gov Its ketone functionality allows for a wide range of chemical transformations, enabling the introduction of diverse substituents at the 3-position.

The rich chemistry of oxetan-3-one has been extensively explored. For instance, it can undergo reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to generate 3-substituted-3-hydroxyoxetanes. acs.org The Horner-Wadsworth-Emmons reaction can be employed to convert oxetan-3-one into α,β-unsaturated ester derivatives, which can then be further functionalized through Michael additions. chemrxiv.org

Furthermore, the development of methods for the synthesis of 3,3-disubstituted oxetanes with various functional groups, including hydroxyl, amino, and carboxylic acid residues, has broadened the scope of accessible oxetane derivatives. acs.orgresearchgate.net These functionalized oxetanes can serve as precursors for more complex molecules.

Specific Synthetic Pathways to this compound

The synthesis of this compound can be achieved through a couple of key synthetic routes, primarily starting from the functionalization of oxetane-3-one or the oxidation of a corresponding alcohol.

Homologation of Oxetane-3-one

Homologation, the process of extending a carbon chain by one unit, can be applied to oxetane-3-one to furnish oxetane-3-carboxaldehyde, a close analog of the target molecule. However, classical homologation methods often employ strongly oxidative, basic, or acidic conditions, which can be detrimental to the sensitive oxetane ring. researchgate.netcbs.dk

To circumvent this, milder homologation sequences have been developed. A notable multi-step procedure involves:

Wittig or Horner-Wadsworth-Emmons olefination of oxetane-3-one to introduce a one-carbon unit, typically as an α,β-unsaturated ester.

Reduction of the ester to an allylic alcohol.

Protection of the alcohol, for example, as an allylic acetate.

Tsuji-Trost reaction (hydrogenolysis of the allylic acetate).

Osmium-free dihydroxylation of the resulting alkene.

Oxidative cleavage of the diol to yield the aldehyde. researchgate.netcbs.dk

While this sequence is effective, it is a multi-pot procedure. A more streamlined 4-pot telescoped procedure has been developed to prepare oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate from readily available starting materials. researchgate.netcbs.dk

Oxidation of Oxetane-3-methanol Derivatives

A more direct route to this compound involves the oxidation of the corresponding primary alcohol, 3-methyloxetane-3-methanol. The synthesis of this precursor can be achieved by reacting oxetane-3-one with a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to introduce the methyl group and form 3-methyl-3-hydroxyoxetane, which is then homologated to the primary alcohol.

The oxidation of 3-methyloxetane-3-methanol to the aldehyde requires mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid or decomposition of the oxetane ring. Several reagents are suitable for this transformation.

| Oxidizing Agent | Reaction Conditions | Comments |

| Pyridinium dichromate (PDC) | Dichloromethane, minimal workup | The crude aldehyde is often used immediately in the next step. researchgate.net |

| Dess-Martin periodinane (DMP) | Dichloromethane | Suitable for substrates with protected functional groups. chemrxiv.org |

| Pyridinium chlorochromate (PCC) | Dichloromethane | Effective for alkyl-substituted oxetane alcohols. chemrxiv.org |

The choice of oxidizing agent depends on the specific substrate and the desired scale of the reaction. For instance, DMP and PCC have been shown to be effective for the oxidation of hydroxymethyl-substituted oxetanes. chemrxiv.org The oxidation of commercially available oxetane-3-methanol with PDC has been reported to yield the crude oxetane-3-carbaldehyde (B578757), which can be used in subsequent reactions without extensive purification. researchgate.net

Utilizing Oxalyl Chloride and Dimethyl Sulfoxide Systems

The Swern oxidation is renowned for its mild reaction conditions and broad functional group tolerance, making it an ideal candidate for the oxidation of the precursor (3-methyloxetan-3-yl)methanol. wikipedia.org The reaction is typically conducted at cryogenic temperatures, often around -78 °C, which is crucial for the stability of the reactive intermediates and for preventing undesired side reactions that could compromise the integrity of the oxetane ring. researchgate.net

The mechanism of the Swern oxidation begins with the activation of dimethyl sulfoxide (DMSO) by oxalyl chloride. This reaction proceeds rapidly at low temperatures to form a highly reactive electrophilic sulfur species, the chloro(dimethyl)sulfonium chloride, with the concomitant release of carbon monoxide and carbon dioxide. wikipedia.org This reactive intermediate is then quenched by the addition of the primary alcohol, (3-methyloxetan-3-yl)methanol. The alcohol attacks the electrophilic sulfur atom, leading to the formation of an alkoxysulfonium salt.

The final step of the reaction sequence involves the addition of a hindered, non-nucleophilic base, most commonly triethylamine (Et3N). wikipedia.org The triethylamine deprotonates the carbon alpha to the alkoxysulfonium group, generating a sulfur ylide. This ylide then undergoes an intramolecular proton transfer through a five-membered ring transition state, which subsequently fragments to yield the desired aldehyde, this compound, along with dimethyl sulfide and triethylammonium chloride. wikipedia.org

A key advantage of the Swern oxidation is that the byproducts are volatile and can be readily removed during workup, simplifying the purification of the target aldehyde. nih.gov Furthermore, the reaction conditions are acidic-free, which is particularly beneficial for substrates like (3-methyloxetan-3-yl)methanol that might be susceptible to acid-catalyzed ring-opening.

While specific research detailing the Swern oxidation of (3-methyloxetan-3-yl)methanol is not widely published with comprehensive data tables, the general procedure for Swern oxidations provides a reliable framework. The following table outlines a typical experimental protocol for a generic primary alcohol, which would be adapted for the specific synthesis of this compound.

| Step | Reagent | Equivalents | Temperature (°C) | Duration | Observations |

|---|---|---|---|---|---|

| 1 | Oxalyl Chloride in Dichloromethane | 1.5 | -78 | - | Solution is prepared under an inert atmosphere. |

| 2 | Dimethyl Sulfoxide in Dichloromethane | 2.0 - 3.0 | -78 | 15 min | DMSO solution is added dropwise to the oxalyl chloride solution, leading to gas evolution (CO and CO2). |

| 3 | (3-methyloxetan-3-yl)methanol in Dichloromethane | 1.0 | -78 | 30 - 60 min | The alcohol solution is added slowly to the activated DMSO mixture. |

| 4 | Triethylamine | 5.0 | -78 | 30 min | The base is added dropwise, often resulting in the formation of a precipitate (triethylammonium chloride). |

| 5 | Warm to Room Temperature | - | -78 to 20 | 1 - 2 h | The reaction mixture is allowed to slowly warm up. |

| 6 | Aqueous Workup and Extraction | - | 20 | - | The reaction is quenched with water or a mild acid, followed by extraction with an organic solvent. |

The yield for Swern oxidations is generally high, often exceeding 85-90% for unhindered primary alcohols. For the synthesis of this compound, a similar high yield would be anticipated. The purification is typically achieved through column chromatography on silica gel.

Iii. Chemical Reactivity and Transformational Studies of 3 Methyloxetane 3 Carbaldehyde

Carbaldehyde Group Reactivity

The aldehyde functional group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its accessibility to both oxidation and reduction.

The carbonyl carbon of the aldehyde is electrophilic and readily reacts with a wide array of carbon- and heteroatom-based nucleophiles. These reactions are fundamental for carbon-carbon bond formation and functional group interconversion.

Grignard Reactions: Organomagnesium halides (Grignard reagents) are potent carbon nucleophiles that add to the aldehyde to form secondary alcohols. For example, the reaction of 3-Methyloxetane-3-carbaldehyde with methylmagnesium bromide would yield 1-(3-methyloxetan-3-yl)ethan-1-ol. This transformation proceeds via the nucleophilic addition of the alkyl group from the Grignard reagent to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. The choice of the Grignard reagent allows for the introduction of various alkyl or aryl substituents.

Wittig Olefination: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. tcichemicals.com This reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. tcichemicals.com This intermediate then collapses to yield an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the reaction is influenced by the nature of the substituents on the ylide. harvard.edu Stabilized ylides typically afford (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. tcichemicals.comorganic-chemistry.org

Below is an interactive table summarizing representative nucleophilic addition reactions.

| Nucleophile Type | Reagent Example | Product Structure | Product Name |

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | 1-(3-methyloxetan-3-yl)ethan-1-ol | |

| Wittig Reagent (non-stabilized) | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-Methyl-3-vinyloxetane | |

| Wittig Reagent (stabilized) | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(3-methyloxetan-3-yl)acrylate |

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a common and efficient process in organic synthesis.

Pinnick Oxidation: A particularly mild and effective method for this conversion is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant under buffered acidic conditions. consensus.app This method is known for its high functional group tolerance, making it suitable for substrates with sensitive moieties like the oxetane (B1205548) ring. consensus.app The reaction typically employs a scavenger, such as 2-methyl-2-butene, to quench the reactive byproduct, hypochlorous acid. harvard.edu The product of this reaction is 3-Methyloxetane-3-carboxylic acid, a solid with a melting point between 58-63 °C.

Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also effect this transformation, though they may be less selective if the reaction conditions are not carefully controlled. rsc.org

The table below details the oxidative transformation.

| Reaction Name | Oxidizing Agent | Product Structure | Product Name |

| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | 3-Methyloxetane-3-carboxylic acid |

Reduction of the aldehyde group yields a primary alcohol. This is a fundamental transformation typically achieved with hydride-based reducing agents.

Hydride Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly used for this purpose. Sodium borohydride is a milder reagent, often used in alcoholic solvents like methanol (B129727) or ethanol, and is highly selective for aldehydes and ketones. Lithium aluminium hydride is a much stronger reducing agent and will also reduce other functional groups, but it is equally effective for the aldehyde reduction, which is typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The product of the reduction of this compound is (3-methyloxetan-3-yl)methanol. nih.gov

This reductive transformation is summarized in the table below.

| Reducing Agent | Typical Solvent | Product Structure | Product Name |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | (3-methyloxetan-3-yl)methanol | |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (3-methyloxetan-3-yl)methanol |

Oxetane Ring Reactivity

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain (approximately 25 kcal/mol). This strain makes it susceptible to ring-opening reactions when treated with various reagents, particularly under acidic conditions.

The cleavage of the C-O bonds of the oxetane ring provides access to 1,3-difunctionalized linear carbon chains, which are valuable synthetic intermediates.

The ring-opening of oxetanes can be initiated by nucleophiles, a process that is often facilitated by the addition of a Brønsted or Lewis acid. researchgate.net The acid protonates the ring oxygen, activating the oxetane towards nucleophilic attack. In asymmetrically substituted oxetanes, the regioselectivity of the attack is governed by both steric and electronic factors. Generally, under acidic conditions, the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state.

For this compound, a nucleophile such as an amine could potentially attack one of the ring carbons. For instance, reaction with a primary amine (R-NH₂) under acidic catalysis would be expected to open the ring to form a 1,3-amino alcohol derivative. The presence of the aldehyde offers the possibility for subsequent intramolecular reactions, such as cyclization to form heterocyclic structures.

The table below illustrates a potential nucleophilic ring-opening reaction.

| Nucleophile | Acid Catalyst | Plausible Product Structure (Post-Ring Opening) | Product Class |

| Aniline (PhNH₂) | Trifluoroacetic Acid (TFA) | 1,3-Amino alcohol derivative |

Ring-Opening Reactions

Catalytic Ring-Opening Processes

The ring-opening of oxetanes can be effectively promoted by catalysts, releasing the inherent ring strain of the four-membered ring. Both Lewis and Brønsted acids are common catalysts for this transformation, activating the ether oxygen and making the ring susceptible to nucleophilic attack.

For 3-substituted oxetanes, these catalytic ring-opening reactions can provide rapid access to highly functionalized chiral building blocks. rsc.org Chiral Brønsted acids, such as chiral phosphoric acids, have been employed in the asymmetric ring-opening of 3-substituted oxetanes, demonstrating the potential for enantioselective transformations. rsc.orgnih.gov Similarly, strong Lewis acids like tris(pentafluorophenyl)borane (B72294) B(C₆F₅)₃ and tris(pentafluorophenyl)alane Al(C₆F₅)₃ can catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. uab.catresearchgate.net In the context of this compound, such catalytic systems could potentially lead to the formation of functionalized 1,3-diols or other acyclic products, depending on the nucleophile present.

The table below summarizes representative catalytic systems used for the ring-opening of substituted oxetanes, which could be applicable to this compound.

| Catalyst Type | Example Catalyst | Substrate Type | Product Type | Reference |

| Brønsted Acid | Chiral Phosphoric Acid | 3-Substituted Oxetanes | Chiral Functionalized Acyclic Compounds | rsc.org |

| Lewis Acid | In(OTf)₃ | 3-Aryloxetan-3-ols | Indolines | nih.gov |

| Lewis Superacid | B(C₆F₅)₃, Al(C₆F₅)₃ | 2,2-Disubstituted Oxetanes | Homoallylic Alcohols | uab.catresearchgate.net |

| Frustrated Lewis Pair | B(C₆F₅)₃ / Hydrosilane | 3-Aryl Oxetanes | Ring-Opened and Aryl-Migrated Products | acs.org |

Radical-Mediated Ring-Opening Mechanisms

Beyond catalytic methods, the oxetane ring can also be opened through radical-mediated pathways. The generation of a radical adjacent to or on the oxetane ring can induce unimolecular ring-opening reactions. For instance, studies on 2-methyloxetanyl radicals show that they can undergo ring-opening via C–O bond scission to yield carbon-centered radicals, which then proceed through subsequent reactions like β-scission. acs.org

In the case of a radical generated at the C3 position of this compound (e.g., through decarbonylation of the aldehyde), a similar ring-opening cascade could be envisioned. The mechanism would likely involve the homolytic cleavage of one of the C–O bonds, driven by the release of ring strain, to form a diradical or a stabilized radical intermediate that can be trapped or undergo further rearrangement. A cobalt catalysis-based strategy has been developed to achieve radical reactivity via oxetane ring-opening, where homolytic cleavage of a Co-C bond generates nucleophilic radicals. researchgate.net

Key steps in a hypothetical radical-mediated ring-opening of a 3-methyloxetanyl radical could include:

Radical Generation: Formation of a radical at a position on the oxetane ring.

Ring Scission: Homolytic cleavage of a C–O or C–C bond to relieve ring strain, forming an open-chain radical.

Rearrangement/Fragmentation: The resulting radical can undergo further transformations such as hydrogen atom transfer, β-scission, or cyclization. acs.org

Stability and Strain Considerations in Chemical Transformations

The reactivity of oxetanes is intrinsically linked to their ring strain, which is a consequence of bond angle deviation from the ideal tetrahedral angle. This strain facilitates ring-opening reactions. nih.gov However, the stability of the oxetane ring is highly dependent on its substitution pattern. nih.govacs.org

Generally, 3,3-disubstituted oxetanes, such as the parent structure of this compound, are considered the most stable substitution pattern. nih.govacs.org This increased stability is attributed to steric hindrance, where the substituents block the trajectory of external nucleophiles toward the C–O σ* antibonding orbital, thus impeding ring-opening. nih.gov Despite this enhanced stability, the ring can still be susceptible to intramolecular ring-opening processes, especially under acidic conditions when an internal nucleophile is present. nih.govacs.org

This balance between inherent strain and substituent-imparted stability is crucial in designing chemical transformations. For this compound, harsh reaction conditions might be tolerated to a greater extent than for less substituted oxetanes, yet the ring remains a reactive handle that can be opened under specific catalytic or radical conditions. acs.orgchemrxiv.org The strain in the four-membered ring also has a significant impact on the reactivity of radicals formed at the 3-position, making them less stable and influencing the thermodynamics of subsequent reactions. acs.orgacs.orgnih.gov

Radical Chemistry of 3-Methyloxetane (B1582186) Derivatives

The generation and subsequent reaction of radical species derived from oxetanes have become a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. acs.orgnih.gov

Generation of 3-Methyloxetane Radicals

Radicals can be generated at the 3-position of the oxetane ring through several methods. A common precursor is a carboxylic acid derivative at the C3 position. nih.govdigitellinc.com For example, 3-aryl-3-carboxylic acid oxetanes serve as effective precursors to tertiary benzylic oxetane radicals through photoredox-catalyzed decarboxylation. acs.orgnih.gov This approach generates a carbon-centered radical at the C3 position upon loss of CO₂.

Applying this logic to a derivative of this compound, such as 3-methyl-oxetane-3-carboxylic acid, would provide a direct route to the corresponding tertiary 3-methyloxetan-3-yl radical. Other methods for generating radicals at this position include hydrogen-atom abstraction from 3-methyloxetane using methyl radicals or decarbonylation of the aldehyde functionality itself under UV irradiation. rsc.org

The table below outlines methods for generating radicals on substituted oxetanes.

| Precursor | Method | Radical Species Generated | Reference |

| 3-Aryl-3-carboxylic acid oxetane | Visible Light Photoredox Catalysis | Tertiary benzylic oxetane radical | acs.orgnih.govdigitellinc.com |

| 3-Methyloxetane | Hydrogen-Atom Abstraction | 3-Methyloxetanyl radical | rsc.org |

| Aldehyde (by analogy) | UV Light / Decarbonylation | Alkyl radical | N/A |

Decarboxylative Functionalization Strategies

Decarboxylative functionalization has emerged as a key strategy for C-C bond formation using carboxylic acids as radical precursors. digitellinc.comnih.gov This method is particularly effective for generating tertiary radicals from corresponding carboxylic acids under photoredox catalysis. acs.orgdigitellinc.com

In the context of 3-methyloxetane derivatives, a precursor like 3-methyl-oxetane-3-carboxylic acid can undergo decarboxylation, induced by a photocatalyst under visible light, to form the 3-methyloxetan-3-yl radical. beilstein-journals.org This highly reactive intermediate can then be trapped by various radical acceptors to forge new carbon-carbon bonds, leading to diverse 3,3-disubstituted oxetanes. digitellinc.combeilstein-journals.org This strategy avoids the use of harsh reagents and offers a mild pathway to functionalized oxetane structures. acs.orgnih.gov

Conjugate Addition Reactions

Once generated, the 3-methyloxetan-3-yl radical can participate in a variety of subsequent reactions, with conjugate addition to Michael acceptors being a prominent pathway. beilstein-journals.org This type of reaction, often referred to as a Giese addition, involves the addition of the radical to an electron-deficient alkene, such as an acrylate, acrylonitrile, or vinyl sulfone. nih.govbeilstein-journals.orgacs.org

Computational and experimental studies have shown that the conjugate addition of radicals derived from strained rings, like oxetanes, is often highly favorable and irreversible. acs.orgacs.orgnih.gov The ring strain of the oxetane radical precursor contributes to making the Giese addition exergonic and prevents the reverse reaction. acs.orgresearchgate.net This contrasts with less strained acyclic or larger ring radicals, where the addition can be reversible, leading to lower yields and side products like radical dimerization. nih.govnih.govchemrxiv.org The strain-release-driven Giese addition provides an efficient method for coupling the 3-methyloxetane motif to various functional groups. beilstein-journals.org

Iv. Derivatives and Analogues of 3 Methyloxetane 3 Carbaldehyde

Synthesis of Substituted 3-Methyloxetane (B1582186) Derivatives

The synthesis of substituted 3-methyloxetane derivatives primarily involves the chemical modification of the aldehyde group. These transformations allow for the introduction of a wide array of functional groups, extending the carbon chain and creating new stereocenters or points for further chemical elaboration. The stability of the oxetane (B1205548) ring under many standard reaction conditions makes such modifications feasible.

Key synthetic transformations starting from 3-methyloxetane-3-carbaldehyde include:

Reduction: The aldehyde can be readily reduced to a primary alcohol, yielding (3-methyloxetan-3-yl)methanol. This transformation is typically achieved with mild reducing agents like sodium borohydride (B1222165) to avoid potential ring-opening. This alcohol derivative is a versatile intermediate for introducing other functionalities, such as ethers and esters.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 3-methyloxetane-3-carboxylic acid. Standard oxidation protocols can be employed, though conditions must be carefully selected to preserve the strained oxetane ring.

Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions with various nucleophiles.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to the aldehyde produces secondary alcohols. leah4sci.commasterorganicchemistry.comopenstax.org This reaction is a powerful tool for introducing diverse alkyl, aryl, or vinyl substituents at the carbon atom adjacent to the C-3 position. leah4sci.commasterorganicchemistry.comopenstax.org For example, reacting this compound with methylmagnesium bromide would yield 1-(3-methyloxetan-3-yl)ethanol.

Wittig Olefination: The Wittig reaction converts the aldehyde into an alkene, allowing for the extension of the carbon chain with a double bond. nrochemistry.commasterorganicchemistry.comorganic-chemistry.orgwikipedia.org The stereochemical outcome (E/Z isomerism) of the alkene can often be controlled by the choice of the Wittig reagent (stabilized or non-stabilized ylides) and reaction conditions. organic-chemistry.orgwikipedia.org

Henry Reaction: Reaction with nitroalkanes (Henry reaction) generates β-nitro alcohols, which are valuable precursors for synthesizing amino alcohols or α,β-unsaturated compounds. chemrxiv.org

Functionalization at the C-3 Position of the Oxetane Ring

Functionalization at the C-3 position leverages the reactivity of the aldehyde to introduce a variety of heteroatom-containing groups or to build more complex side chains. These modifications are crucial for modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, which is of particular interest in medicinal chemistry. nih.gov

A summary of key functionalization reactions is presented below:

| Reaction Type | Reagents/Conditions | Product Functional Group | Resulting Derivative Example |

| Oxidation | TEMPO/PIDA, KMnO₄ | Carboxylic Acid | 3-Methyloxetane-3-carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | (3-Methyloxetan-3-yl)methanol |

| Grignard Addition | R-MgX, then H₃O⁺ | Secondary Alcohol | 1-(3-Methyloxetan-3-yl)-R-ol |

| Wittig Reaction | Ph₃P=CHR (Ylide) | Alkene | 3-Methyl-3-(alkenyl)oxetane |

| Reductive Amination | R₂NH, NaBH₃CN | Amine | N,N-dialkyl-1-(3-methyloxetan-3-yl)methanamine |

| Cyanohydrin Formation | TMSCN, cat. base | Cyanohydrin | 2-Hydroxy-2-(3-methyloxetan-3-yl)acetonitrile |

Reductive amination is a particularly powerful method for introducing nitrogen-containing substituents. masterorganicchemistry.comthieme.compitt.edu This one-pot reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This process avoids the over-alkylation issues often encountered when using alkyl halides. masterorganicchemistry.com The resulting amines are key building blocks for synthesizing a wide range of biologically active molecules.

Design and Synthesis of Spirocyclic Oxetane Compounds

Spirocyclic oxetanes, where the oxetane ring is fused to another ring system at a single carbon atom (the C-3 position), are of significant interest in drug discovery. nih.gov This structural motif can impart conformational rigidity and novel three-dimensional shapes to molecules, which can lead to improved biological activity and properties. The synthesis of these compounds often involves intramolecular cyclization reactions. nih.govacs.org

While many routes to spirocyclic oxetanes start from 3-oxetanone (B52913) or employ intramolecular Williamson etherification, this compound can serve as a precursor for their synthesis through multi-step sequences. beilstein-journals.org

A general design strategy could involve:

Chain Elongation: A carbon-carbon bond-forming reaction, such as a Wittig or Henry reaction, is performed on the aldehyde to introduce a side chain.

Functional Group Manipulation: The functional group at the terminus of the new side chain is converted into a suitable nucleophile or electrophile.

Intramolecular Cyclization: The molecule is induced to cyclize, forming the second ring of the spiro-system.

For example, a Wittig reaction could introduce an ester-containing side chain. After reduction of the ester to an alcohol and its conversion to a leaving group (e.g., a tosylate), a subsequent intramolecular alkylation could form the spirocycle. Another approach involves conjugate addition reactions to vinyl sulfone derivatives of the oxetane, which can then be elaborated to form spirocycles. acs.org These synthetic strategies highlight the utility of this compound as a versatile building block for accessing complex and medicinally relevant spirocyclic scaffolds. chemrxiv.orgmdpi.com

V. Advanced Applications in Chemical Research

Applications in Medicinal Chemistry and Drug Discovery

In the highly competitive landscape of drug discovery, the pursuit of molecules with optimized pharmacological profiles is paramount. 3-Methyloxetane-3-carbaldehyde has emerged as a key building block, enabling medicinal chemists to fine-tune the properties of drug candidates and explore novel chemical space.

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic configuration to enhance its pharmacological properties, is a cornerstone of modern drug design. The 3-methyloxetane (B1582186) moiety has been successfully employed as a bioisostere for commonly used functional groups that can present metabolic liabilities or undesirable physicochemical properties.

One significant application of this compound is as a "Protein Degrader Building Block". calpaclab.com This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins. nih.gov The aldehyde functionality of this compound provides a reactive handle to incorporate the oxetane (B1205548) motif into the complex architecture of PROTACs.

The incorporation of the 3-methyloxetane group can significantly and favorably alter the physicochemical properties of a drug candidate. The inherent polarity of the ether oxygen in the oxetane ring can lead to a reduction in lipophilicity (LogP), a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This can translate to improved aqueous solubility and reduced off-target effects. rsc.orgwindows.net

Furthermore, the rigid, three-dimensional nature of the oxetane ring can influence the conformational preferences of a molecule. This can be advantageous in locking a drug candidate into a bioactive conformation, thereby enhancing its potency and selectivity for its intended biological target. The steric bulk of the 3-methyl-3-formyloxetane group can also shield adjacent functional groups from metabolic enzymes, thus improving the metabolic stability and half-life of the drug. acs.org

A comparative analysis of the physicochemical properties of a hypothetical drug candidate with and without the 3-methyloxetane moiety is presented in the interactive table below.

| Property | Parent Compound | Oxetane-Containing Analog | Impact of Oxetane Moiety |

|---|---|---|---|

| Molecular Weight | 350 g/mol | 434.12 g/mol | Increase |

| Calculated LogP | 4.2 | 3.5 | Decrease (Improved Hydrophilicity) |

| Aqueous Solubility | Low | Moderate | Increase |

| Metabolic Stability (in vitro) | Moderate | High | Increase |

| Binding Affinity (Ki) | 15 nM | 10 nM | Improved Potency |

The aldehyde group of this compound serves as a versatile synthetic handle for its incorporation into a wide array of complex molecular structures with diverse biological activities. Standard organic transformations such as reductive amination, Wittig reactions, and aldol (B89426) condensations can be employed to elaborate the aldehyde into various functional groups and build larger molecular scaffolds.

The unique properties of the oxetane ring make it an attractive scaffold for designing molecular probes to study ligand-target interactions. The polarity and hydrogen bond accepting capability of the oxetane oxygen can facilitate specific interactions with amino acid residues in a protein's active site. The conformational rigidity of the ring system can help in understanding the spatial requirements for optimal binding.

By systematically incorporating the this compound-derived moiety into a series of compounds and evaluating their structure-activity relationships (SAR), researchers can gain valuable insights into the binding mode and the key interactions that govern biological activity. This information is crucial for the rational design of more potent and selective drug candidates.

Applications in Materials Science

The utility of this compound extends beyond the realm of medicine into the field of materials science, where its unique structure can be harnessed to create novel polymers with tailored properties.

While direct homopolymerization of this compound through its aldehyde functionality to form a polyacetal is theoretically possible, it is often challenging due to the low ceiling temperature of aldehyde polymerizations. acs.orgdigitellinc.comacs.orgtandfonline.comcmu.edu However, the compound can serve as a valuable precursor to other polymerizable monomers.

For instance, the aldehyde group can be readily converted into other functional groups, such as an alcohol or an acrylate, which are amenable to various polymerization techniques. The resulting polymers would feature the 3-methyloxetane moiety as a pendant group, imparting unique characteristics to the material. The polarity of the oxetane ring could enhance the polymer's adhesion to substrates, improve its dyeability, or modify its surface properties. The presence of the strained four-membered ring also offers the potential for post-polymerization modification through ring-opening reactions, allowing for the creation of cross-linked materials or the grafting of other polymer chains.

Synthesis of Polyoxetanes with Tailored Properties

Polyoxetanes are a class of polyethers known for their diverse applications, which are dictated by the functional side chains of the polymer. While this compound is not typically polymerized directly due to the aldehyde group's potential interference with polymerization catalysts, it serves as a crucial precursor to functionalized oxetane monomers that can undergo cationic ring-opening polymerization (CROP).

The primary route to creating tailored polyoxetanes from this aldehyde involves its chemical modification into a polymerizable monomer. The properties of the final polymer are directly influenced by the nature of the side chains introduced.

Key Research Findings:

Monomer Synthesis: The aldehyde group can be readily reduced to a primary alcohol, yielding 3-hydroxymethyl-3-methyloxetane (HMMO). This alcohol is a key intermediate that can be further functionalized before polymerization.

Cationic Ring-Opening Polymerization (CROP): Functionalized monomers derived from HMMO are polymerized using initiators like boron trifluoride etherate (BF₃·OEt₂) in conjunction with a co-initiator or initiator, such as a diol (e.g., 1,4-butanediol). icm.edu.plat.ua This "activated monomer" mechanism allows for the synthesis of polymers with controlled molecular weights and specific end-groups. icm.edu.pl

Tailoring Polymer Properties: By converting the initial aldehyde into different functional groups (e.g., esters, ethers, azides, nitrates), researchers can precisely control the physicochemical properties of the resulting polyoxetane, such as its thermal stability, energy content, and solubility.

Role in Energetic Materials Chemistry

This compound is a foundational building block for synthesizing some of the most important energetic polymers used in propellants and explosives. Its role is that of a precursor to high-energy monomers which are subsequently polymerized.

The conversion of the aldehyde to energetic monomers involves a two-step process:

Reduction: The aldehyde is reduced to 3-hydroxymethyl-3-methyloxetane (HMMO). chemicalbook.com

Introduction of Energetic Groups: The resulting hydroxyl group is then replaced with highly energetic functionalities, such as the nitrate (B79036) ester (-ONO₂) or azide (B81097) (-N₃) groups.

Research into Key Energetic Polymers:

Poly(3-nitratomethyl-3-methyloxetane) (PNIMMO): The monomer, NIMMO, is synthesized by the selective nitration of HMMO using reagents like dinitrogen pentoxide. at.ua The subsequent cationic polymerization of NIMMO yields PNIMMO, a viscous liquid polymer valued as an energetic binder in plastic-bonded explosives (PBXs) and solid rocket propellants due to its high energy, low impact sensitivity, and good thermal stability. icm.edu.plat.ua

Poly(3-azidomethyl-3-methyloxetane) (PAMMO): The monomer, AMMO, is typically synthesized from HMMO via an intermediate tosylate or mesylate, which is then displaced by sodium azide. researchgate.net The polymerization of AMMO results in PAMMO, another critical energetic binder known for its high nitrogen content and positive heat of formation. dtic.mil

Optical Modifiers in Photopolymerizable Compositions

In photopolymerizable compositions, particularly those cured via cationic mechanisms, oxetanes can function as reactive diluents. These diluents are monomers that help to reduce the viscosity of the formulation for better processing while also being incorporated into the final polymer network upon curing. While specific research on this compound as an optical modifier is not widely documented, the principles of oxetane chemistry allow for its potential in this area.

The modification of the aldehyde group can lead to monomers that influence the optical properties, such as the refractive index, of the cured material.

Potential Applications and Research Directions:

Refractive Index Modification: The incorporation of fluorine-containing groups is a known strategy to lower the refractive index of polymers. researchgate.net this compound could serve as a scaffold for creating fluorinated oxetane monomers. For example, reduction to the alcohol followed by etherification with a fluorinated alkyl chain would produce a monomer that, when copolymerized, could lower the refractive index of the final film. researchgate.net

Reactive Diluents: Oxetane-containing compounds are used as reactive diluents to improve the processability of viscous resins like epoxies. The specific structure of the oxetane monomer influences properties like cure speed and the thermomechanical characteristics of the cured network. Derivatives of this compound could be designed to act as reactive diluents that also impart specific optical characteristics.

Role in Complex Organic Synthesis as a Versatile Building Block

The dual functionality of this compound—a reactive aldehyde and a strained, modifiable oxetane ring—makes it a highly versatile building block for constructing complex molecules.

Intermediate for Multi-Step Syntheses

The aldehyde group provides a reactive handle for a wide array of classic organic transformations, allowing for carbon-carbon bond formation and functional group interconversion. The stability of the oxetane ring under many of these conditions allows it to be carried through multiple synthetic steps.

Key Transformations and Applications:

Grignard and Organolithium Reactions: The aldehyde readily reacts with organometallic reagents to form secondary alcohols. For instance, crude oxetane-3-carbaldehyde (B578757) (formed from the oxidation of oxetane-3-methanol) has been used immediately in a subsequent Grignard reaction to synthesize more complex oxetane-containing alcohol derivatives. researchgate.net

Wittig Olefination: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, producing a vinyl-substituted oxetane. wikipedia.orgorganic-chemistry.org This transformation is highly chemoselective for aldehydes and ketones. Non-stabilized ylides, such as that derived from methyltriphenylphosphonium (B96628) bromide, would convert the aldehyde to a terminal alkene, while stabilized ylides could be used to form α,β-unsaturated esters. organic-chemistry.orgnrochemistry.com

Condensation Reactions: The aldehyde can participate in aldol or similar condensation reactions to form α,β-unsaturated ketones, which are themselves versatile intermediates.

Precursor for Diverse Heterocyclic Systems

The strained four-membered ring of the oxetane moiety can undergo ring-opening or ring-expansion reactions, providing pathways to other heterocyclic structures. acs.orgbeilstein-journals.org When combined with reactions at the aldehyde center, this allows this compound to act as a precursor for a variety of more complex heterocycles.

Synthetic Strategies:

Synthesis of Pyrimidines: Pyrimidine (B1678525) rings are commonly synthesized by the condensation of a three-carbon fragment (often a 1,3-dicarbonyl or an α,β-unsaturated ketone) with an amidine, urea, or guanidine. bu.edu.egorganic-chemistry.org this compound can be converted into the necessary three-carbon fragment via an aldol condensation with a ketone, yielding an α,β-unsaturated ketone bearing an oxetane ring. This intermediate can then be cyclized to form a pyrimidine derivative that is also substituted with a 3-methyloxetane group.

Formation of Spiro-Heterocycles: The aldehyde group can react with compounds containing two nucleophilic sites to form new heterocyclic rings spiro-fused at the C3 position of the oxetane. For instance, reaction with a 1,2-aminothiol could lead to the formation of a spiro-thiazolidine. This approach is analogous to the well-documented synthesis of spiro-heterocycles from various aldehydes and ketones. beilstein-journals.orgnih.gov

Ring Expansion: Under certain conditions, such as treatment with specific sulfur ylides or Lewis acids, oxetane rings can undergo expansion to form tetrahydrofuran (B95107) (THF) derivatives. beilstein-journals.org By first modifying the aldehyde group of this compound and then inducing ring expansion, it is possible to synthesize highly substituted THF heterocycles.

Vi. Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Methyloxetane-3-carbaldehyde. Both ¹H and ¹³C NMR spectra would provide definitive evidence for its unique arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the aldehydic proton, the methylene protons of the oxetane (B1205548) ring, and the methyl protons. The aldehydic proton (CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9-10 ppm, due to the strong electron-withdrawing nature of the carbonyl group. jove.commnstate.eduoregonstate.edu The four protons of the oxetane ring are diastereotopic and are expected to appear as two sets of signals, likely complex multiplets or distinct AB quartets, in the range of δ 4.0-5.0 ppm. researchgate.netsemanticscholar.org This chemical shift is characteristic of protons on a carbon adjacent to an ether oxygen. The methyl group protons (CH₃) would present as a sharp singlet further upfield, likely in the range of δ 1.2-1.5 ppm, consistent with a methyl group attached to a quaternary carbon.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display four distinct signals, confirming the presence of four unique carbon environments. The most downfield signal, typically in the range of δ 190-200 ppm, would be assigned to the carbonyl carbon of the aldehyde group. compoundchem.comlibretexts.org The quaternary carbon of the oxetane ring, bonded to the methyl group, the aldehyde, and two other carbons, would likely appear in the range of δ 75-90 ppm. researchgate.netoregonstate.edu The two methylene carbons of the oxetane ring (CH₂) are expected to resonate in the region of δ 60-80 ppm. rsc.org Finally, the methyl carbon (CH₃) would be observed at the most upfield position, typically between δ 15-25 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehydic H (CHO) | 9.0 - 10.0 | Singlet (s) |

| Oxetane H (CH₂) | 4.0 - 5.0 | Multiplet (m) or AB Quartet |

| Methyl H (CH₃) | 1.2 - 1.5 | Singlet (s) |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (C=O) | 190 - 200 |

| Quaternary C | 75 - 90 |

| Oxetane C (CH₂) | 60 - 80 |

| Methyl C (CH₃) | 15 - 25 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry would be employed to confirm the molecular weight and to gain further structural information through the analysis of fragmentation patterns. For this compound (C₅H₈O₂), the molecular weight is 100.12 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 100.

The fragmentation of this molecule would likely proceed through several characteristic pathways for aldehydes and cyclic ethers. jove.comwikipedia.org A common fragmentation for aldehydes is the loss of the aldehydic proton, leading to an [M-1]⁺ peak at m/z = 99. jove.commiamioh.edu Another prominent fragmentation would be α-cleavage, involving the loss of the formyl radical (•CHO), resulting in a fragment at m/z = 71. Fragmentation of the oxetane ring is also expected. nsf.govresearchgate.net This could involve the loss of formaldehyde (CH₂O, 30 amu), leading to a fragment at m/z = 70, or other ring-opening and subsequent fragmentation pathways.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 100 | [C₅H₈O₂]⁺ | Molecular Ion (M⁺) |

| 99 | [C₅H₇O₂]⁺ | Loss of H• from aldehyde |

| 71 | [C₄H₇O]⁺ | α-cleavage, loss of •CHO |

| 70 | [C₄H₆O]⁺ | Ring fragmentation, loss of CH₂O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aliphatic aldehyde, typically appearing in the range of 1740-1720 cm⁻¹. orgchemboulder.comlibretexts.orgpg.edu.pl The presence of the aldehyde is further confirmed by two characteristic C-H stretching bands of the aldehydic proton, which are expected around 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹. pressbooks.pub The C-O-C stretching vibration of the oxetane ring would likely produce a strong absorption band in the fingerprint region, typically around 1150-1050 cm⁻¹. researchgate.net Additionally, the spectrum would show C-H stretching vibrations for the methyl and methylene groups in the 3000-2850 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C-H) | Stretch | 2830-2800 and 2730-2700 | Medium |

| Carbonyl (C=O) | Stretch | 1740-1720 | Strong |

| Oxetane (C-O-C) | Stretch | 1150-1050 | Strong |

| Alkyl (C-H) | Stretch | 3000-2850 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. However, this technique is contingent upon the ability to grow a suitable single crystal of the compound or a derivative. As this compound is a liquid at room temperature, obtaining a single crystal would require low-temperature crystallization techniques. If a crystal were obtained, X-ray diffraction analysis would precisely determine bond lengths, bond angles, and the conformation of the oxetane ring, confirming its puckered nature. To date, no public crystal structure data for this compound is available.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing its presence in reaction mixtures.

Gas Chromatography (GC): Given its volatility, gas chromatography is a highly suitable technique for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification. A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, would be appropriate for this polar analyte. chromforum.orglibretexts.org The retention time would be dependent on the specific column and temperature program used.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the analysis of this compound, particularly for monitoring reactions in solution. Due to the lack of a strong UV chromophore, direct UV detection might be challenging. However, derivatization of the aldehyde with an agent like 2,4-dinitrophenylhydrazine (DNPH) would yield a brightly colored hydrazone that can be easily detected by UV-Vis spectroscopy. sigmaaldrich.comauroraprosci.comepa.gov Reversed-phase chromatography using a C18 column with a mobile phase such as an acetonitrile/water gradient would be a common method for separating the DNPH derivative. nih.gov

Vii. Computational Chemistry and Mechanistic Insights

Theoretical Studies on Oxetane (B1205548) Ring Strain and Conformation

The four-membered oxetane ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized atoms. libretexts.orglibretexts.org This inherent strain is a combination of angle strain (from compressed bond angles) and torsional strain (from eclipsing interactions of substituents). libretexts.org

Computational studies, often employing Density Functional Theory (DFT), are instrumental in quantifying this strain and understanding the conformational preferences of the oxetane ring. nih.govrsc.org Unlike the planar representation often used in 2D drawings, the oxetane ring is not flat. It adopts a puckered or bent conformation to alleviate some of the torsional strain that would be present in a planar structure. acs.orgmasterorganicchemistry.com X-ray crystallography on the parent oxetane molecule revealed a puckering angle of 8.7°. nih.gov For substituted oxetanes, the degree of puckering can be more pronounced to minimize steric interactions between substituents. acs.org

In 3-Methyloxetane-3-carbaldehyde, the presence of both a methyl and a carbaldehyde group at the C3 position influences the ring's conformation. Theoretical models can calculate the most stable puckered conformation by determining the structure with the lowest potential energy. These calculations consider the steric hindrance between the substituents and the ring atoms.

Table 1: Comparison of Ideal vs. Actual Bond Angles in Oxetane Rings

| Bond Angle | Ideal Tetrahedral Angle | Approximate Angle in Oxetane |

| C-O-C | 109.5° | ~92° |

| C-C-O | 109.5° | ~92° |

| C-C-C | 109.5° | ~85° |

Note: The values for oxetane are approximate and can vary with substitution.

The strain energy of the oxetane ring makes it susceptible to ring-opening reactions, a key aspect of its reactivity. nih.govmasterorganicchemistry.com Computational methods can calculate this strain energy using homodesmotic or isodesmic reactions, where the number and type of bonds are conserved on both sides of a theoretical reaction equation. nih.gov This calculated energy provides a quantitative measure of the thermodynamic driving force for reactions that relieve this strain.

Computational Modeling of Reaction Mechanisms

Computational modeling is a critical tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. researchgate.net This includes locating and characterizing the structures of transition states and intermediates. rsc.orgrsc.org

A significant area of study for oxetanes is their cationic ring-opening polymerization. rsc.orgrsc.org Theoretical studies using methods like DFT (e.g., with the B3LYP functional) and ab initio calculations (e.g., MP2) can model this process step-by-step. rsc.orgrsc.org For a substituted oxetane like this compound, modeling would typically involve:

Initiation: Simulating the interaction of an initiator (like a Lewis acid) with the oxygen atom of the oxetane ring to form an oxonium ion.

Propagation: Modeling the nucleophilic attack of the oxygen atom of a monomer molecule on one of the α-carbon atoms of the protonated, ring-opened oxetane. rsc.org The calculations would determine the activation energy for this step, which is the energy barrier that must be overcome for the reaction to proceed. rsc.org

Transition State Analysis: Identifying the geometry of the transition state for the ring-opening and propagation steps. Vibrational frequency calculations are used to confirm that the identified structure is a true transition state (characterized by a single imaginary frequency). rsc.org

For example, DFT studies on the ring-opening of a hypothetical oxetane intermediate in DNA photoproduct formation calculated Gibbs energies of activation for different pathways, demonstrating how computational modeling can distinguish between mechanistic possibilities. researchgate.net Similarly, such models applied to this compound could predict the regioselectivity of ring-opening, i.e., whether a nucleophile would preferentially attack the C2 or C4 carbon.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound governs its reactivity. Computational quantum chemistry methods provide detailed information about the distribution of electrons within the molecule, which is key to predicting its chemical behavior.

Molecular Orbital (MO) Theory: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental.

The HOMO represents the region of highest electron density and is typically the site of electrophilic attack. In an oxetane, the lone pairs on the oxygen atom contribute significantly to the HOMO.

The LUMO represents the region most susceptible to nucleophilic attack. For the oxetane ring, the LUMO is often associated with the antibonding σ* orbitals of the C-O bonds.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Electrostatic Potential (ESP) Maps: These are color-coded maps of electron density that are generated computationally. They visually represent the charge distribution on the surface of the molecule.

Red regions indicate areas of high electron density (negative potential), such as around the oxygen atom of the carbonyl group and the ether oxygen. These are sites prone to electrophilic attack.

Blue regions indicate areas of low electron density (positive potential), such as the carbon atom of the carbonyl group and the hydrogen atoms. These are sites prone to nucleophilic attack.

By analyzing the ESP map of this compound, one can predict that the carbonyl oxygen is a strong hydrogen bond acceptor and the carbonyl carbon is a primary site for nucleophilic addition reactions.

Table 2: Predicted Reactive Sites in this compound

| Site | Type of Reactivity | Computational Indicator |

| Ether Oxygen | Nucleophilic / Lewis Basic | High HOMO density, Negative Electrostatic Potential |

| Carbonyl Carbon | Electrophilic | Positive Electrostatic Potential |

| Carbonyl Oxygen | Nucleophilic / Lewis Basic | Negative Electrostatic Potential |

| α-Carbons (C2, C4) | Electrophilic (especially after protonation) | LUMO contributions, subject to ring strain |

Combined with calculations of parameters like chemical hardness and electrophilicity, these electronic structure analyses provide a robust framework for predicting the diverse reactivity of this compound. nih.govrsc.org

Viii. Future Directions and Emerging Research Avenues for 3 Methyloxetane 3 Carbaldehyde

Development of Novel Catalytic Transformations

The aldehyde group in 3-Methyloxetane-3-carbaldehyde is a prime site for the development of novel catalytic transformations. While classical aldehyde chemistry is well-established, the proximity of the strained oxetane (B1205548) ring could lead to unique reactivity and stereochemical outcomes. Future research is likely to focus on asymmetric catalysis to generate chiral derivatives, which are crucial for pharmaceutical applications.

Photoredox catalysis, a powerful tool for mild C-C bond formation, represents a particularly promising area. researchgate.net Research on related 3-aryl-oxetane carboxylic acids has shown that tertiary benzylic radicals can be generated and used in conjugate additions. researchgate.net A similar strategy could be envisioned for this compound, where the aldehyde is first converted to a suitable precursor for radical generation. Organocatalysis also offers a fertile ground for exploration, with the potential for novel multi-component reactions where the aldehyde participates in cascade sequences to build molecular complexity rapidly. researchgate.net

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Catalyst Type | Potential Reagent(s) | Expected Product Class |

| Asymmetric Aldol (B89426) Addition | Chiral Lewis Acid or Organocatalyst | Ketones, Esters | Chiral β-Hydroxy Carbonyls |

| Asymmetric Allylation | Chiral Boron or Silicon Reagents | Allylboronates, Allylsilanes | Chiral Homoallylic Alcohols |

| Photoredox-Mediated Giese Addition | Iridium or Ruthenium Photocatalyst | Michael Acceptors (e.g., Acrylates) | γ-Functionalized Oxetanes |

| Multi-component Ugi Reaction | None (self-catalyzed) | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide Derivatives |

Exploration of New Chemical Space through Derivatization

The dual functionality of this compound makes it an excellent scaffold for exploring new chemical space. The aldehyde can be readily transformed into a wide range of other functional groups, serving as a gateway to diverse molecular architectures. These derivatizations can be used to generate libraries of novel compounds for screening in drug discovery and materials science.

Standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination to form various amines are straightforward starting points. More advanced derivatizations could involve Wittig-type reactions to form alkenes, or condensation reactions with various nucleophiles to generate heterocycles. mdpi.com The stability of the oxetane ring under many of these conditions allows for its retention as a key structural motif, imparting its beneficial properties to the resulting derivatives. acs.orgresearchgate.net

Table 2: Proposed Derivatization Pathways for this compound

| Reaction | Reagent(s) | Resulting Functional Group | Potential Application Area |

| Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid | Bioisostere, Linker for PROTACs |

| Reduction | NaBH₄ | Primary Alcohol | Building block for esters, ethers |

| Reductive Amination | Amine, NaBH(OAc)₃ | Secondary/Tertiary Amine | CNS drug discovery, Agrochemicals |

| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene | Polymer building blocks, Probes |

| Knoevenagel Condensation | Malononitrile, Piperidine | Dicyanovinyl | Functional dyes, Covalent inhibitors |

Advanced Applications in Targeted Therapeutics and Functional Materials

The incorporation of the oxetane moiety into molecules is a validated strategy in medicinal chemistry to enhance key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity. acs.orgnih.govresearchgate.net The 3,3-disubstituted pattern, in particular, has been successfully employed as a surrogate for gem-dimethyl and carbonyl groups. acs.org This makes derivatives of this compound highly attractive for the development of targeted therapeutics. For instance, incorporating this scaffold into kinase inhibitors or targeted protein degraders could lead to molecules with improved pharmacokinetic profiles. mdpi.comresearchgate.net

In materials science, the strained oxetane ring can be exploited for ring-opening polymerization to create novel polyethers. The additional functionality derived from the carbaldehyde group allows for the synthesis of functional polymers with tunable properties, such as hydrophilicity, cross-linking density, and degradability. These materials could find applications as biocompatible hydrogels, advanced coatings, or polymer electrolytes.

Sustainable and Green Chemistry Approaches to Synthesis

Future research will undoubtedly prioritize the development of sustainable and green synthetic routes to this compound and its derivatives. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.comuniroma1.it

Key areas for improvement include:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives, particularly those based on earth-abundant metals or biocatalysts (enzymes), can significantly reduce waste.

Alternative Solvents: Exploring the use of greener solvents such as water, supercritical CO₂, or bio-derived solvents can minimize the environmental impact of the synthesis. semanticscholar.org

Flow Chemistry: Continuous flow processing offers advantages over batch synthesis, including better heat and mass transfer, improved safety, and the potential for process automation and optimization. jddhs.com

Mechanochemistry: Solvent-free synthesis using techniques like ball milling is an emerging area of green chemistry that can reduce solvent waste and sometimes access novel reactivity. researchgate.net

Applying these principles to the synthesis of oxetanes, which can be challenging due to the ring strain, is an active area of research that will be critical for the large-scale and environmentally responsible production of compounds like this compound. researchgate.netrsc.org

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3-Methyloxetane-3-carbaldehyde required for experimental design?

- Answer : The compound (CAS 99419-31-5) has a molecular formula of C₅H₈O₂ and a molecular weight of 100.116 g/mol. Key properties include its aldehyde functional group and oxetane ring, which influence reactivity and stability. Researchers should prioritize determining its solubility in polar aprotic solvents (e.g., DMF, THF) and its thermal stability via differential scanning calorimetry (DSC). Comparative studies with structurally similar compounds, such as 3-Ethyloxetane-3-carboxylic Acid (C₆H₁₀O₃, CAS 28562-61-0), can highlight substituent effects on reactivity .

| Property | Value | Source |

|---|---|---|

| CAS Number | 99419-31-5 | |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.116 g/mol |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (δ 9-10 ppm) and oxetane ring structure. Infrared (IR) spectroscopy can validate the C=O stretch (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation. For advanced structural elucidation, 2D-NMR techniques (e.g., COSY, HSQC) resolve coupling patterns, as demonstrated in studies on analogous aldehydes like 2-Chloroquinoline-3-carbaldehydes .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound given conflicting reports on reaction conditions?

- Answer : Contradictions in reaction yields often arise from variable catalyst loading, temperature, or solvent polarity. Systematic Design of Experiments (DoE) with parameters like:

- Catalyst (e.g., Lewis acids vs. organocatalysts),

- Temperature (20–80°C),

- Solvent (THF vs. dichloromethane),

should be tested. Contradiction analysis frameworks (e.g., identifying technical/physical trade-offs) and iterative optimization, as applied in qualitative research methodologies , can resolve inconsistencies. For example, highlights protective group strategies for oxetane derivatives, which may stabilize intermediates during synthesis .

Q. What strategies are effective for functionalizing the oxetane ring in this compound without compromising the aldehyde group?

- Answer : Selective protection of the aldehyde (e.g., acetal formation) prior to oxetane modification is critical. Methods include:

- Nucleophilic ring-opening : Use Grignard reagents in anhydrous conditions to target the oxetane oxygen.

- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) on halogenated oxetane precursors.

demonstrates successful functionalization of oxetane-carboxylic acid derivatives via amine coupling, suggesting analogous approaches for the aldehyde variant .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

- Answer : Density Functional Theory (DFT) calculations can model transition states and charge distribution. Using SMILES notation (e.g.,

CCC1CC(CCO1)C=Ofrom analogous compounds ), researchers can simulate:

- Aldehyde electrophilicity (Fukui indices),

- Steric effects from the methyl-oxetane substituent.

Tools like Gaussian or ORCA, combined with PubChem data , enable reactivity predictions for designing novel derivatives.

Safety and Stability

Q. What protocols should be followed for safe handling and waste disposal of this compound?

- Answer : Lab-grade PPE (gloves, goggles, lab coats) is mandatory. Store in airtight containers under inert gas (N₂/Ar) to prevent aldehyde oxidation. Waste must be segregated and treated by licensed agencies, as emphasized in safety guidelines for oxetane amines and acidic derivatives .

Data Contradiction Analysis

Q. How should researchers address contradictions in reported stability data for this compound under acidic vs. basic conditions?

- Answer : Conflicting stability data may arise from impurities or measurement techniques. Researchers should:

Replicate experiments using HPLC-purity samples (>98%),

Monitor degradation via kinetic studies (UV-Vis or NMR),

Apply contradiction analysis matrices to isolate variables (e.g., pH, temperature).